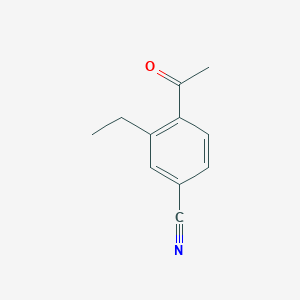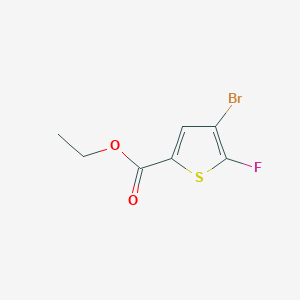
4-(3-Methoxyphenoxy)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenoxy)-2-butanone is an organic compound characterized by the presence of a methoxyphenoxy group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenoxy)-2-butanone typically involves the reaction of 3-methoxyphenol with 2-butanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and scalability of the compound.
化学反応の分析
Types of Reactions: 4-(3-Methoxyphenoxy)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-Methoxyphenoxy)-2-butanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4-(3-Methoxyphenoxy)-2-butanone exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
類似化合物との比較
3-Methoxyphenol: Shares the methoxyphenol group but differs in the overall structure.
4-Methoxyphenol: Another isomer with a methoxy group at a different position.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with different applications.
Uniqueness: 4-(3-Methoxyphenoxy)-2-butanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
4-(3-methoxyphenoxy)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-9(12)6-7-14-11-5-3-4-10(8-11)13-2/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
LEGZFYZMFZUVRM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCOC1=CC=CC(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)


![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)

![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)


![2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)

